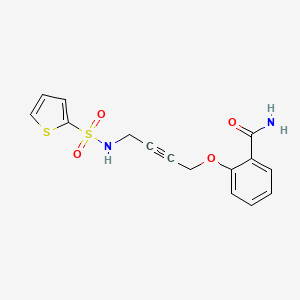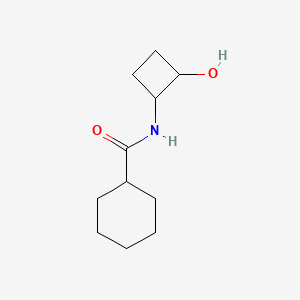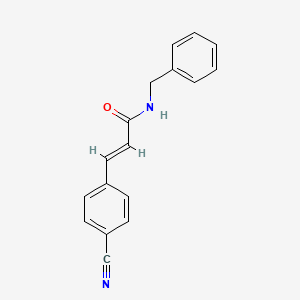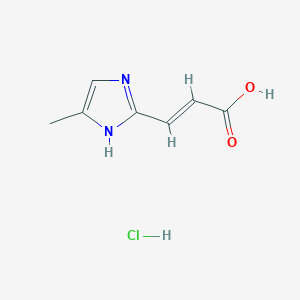![molecular formula C15H16N6O4 B2955905 2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide CAS No. 2034597-88-9](/img/structure/B2955905.png)
2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups including a triazolo[4,3-a]pyrazine ring, a nicotinamide group, and methoxy groups . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction . The presence of the triazolo[4,3-a]pyrazine ring and the nicotinamide group could result in interesting structural features.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often exhibit interesting reactivity. For example, they may undergo reactions with nucleophiles or electrophiles at various positions on the triazolo[4,3-a]pyrazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of methoxy groups could increase its solubility in organic solvents .科学的研究の応用
Molecular Synthesis and Biological Activity
Research on compounds structurally related to "2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide" has focused on their synthesis and potential biological activities. For instance, studies have synthesized new pyrazoline and pyrazole derivatives from α,β-unsaturated ketones, investigating their antibacterial and antifungal activities. These compounds, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate and 1-(5H-[1,2,4]triazino[5,6-b] indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, have shown significant antimicrobial efficacy against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).
Structural and Energetic Analysis
In another study, cocrystals of nicotinamide and pyrazinamide with dihydroxybenzoic acids were synthesized and structurally evaluated. This research aimed to study basic recognition patterns and crystal lattice energetic features, highlighting the importance of the COOH and OH groups' affinity toward N-donor compounds (Jarzembska et al., 2017).
Antimicrobial and Antioxidant Properties
Further studies have synthesized new compounds with potential antimicrobial and antioxidant abilities. For example, the synthesis of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives bearing 2,6-dimethoxy-4-(methoxymethyl)phenol moiety was explored, with some compounds showing significant antioxidant ability, comparable or superior to known antioxidants like ascorbic acid (Shakir et al., 2017).
Therapeutic Potential and Receptor Antagonism
Another line of research has identified the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold as a versatile base for developing adenosine human receptor antagonists. This work highlighted the scaffold's potential for designing potent hA2A adenosine receptor antagonists, with certain derivatives showing the ability to counteract neurotoxicity in human neuroblastoma cell models, which is often used as an in vitro model for Parkinson's disease (Falsini et al., 2017).
将来の方向性
作用機序
Target of Action
Compounds with a1,2,4-triazole core are known to bind to a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Nitrogen atoms of the1,2,4-triazole ring in similar compounds are known to bind to the iron in the heme moiety of CYP-450 enzymes . This interaction could potentially lead to changes in the enzyme’s activity and downstream effects.
Biochemical Pathways
Compounds with a1,2,4-triazole core have been reported to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of a1,2,4-triazole core in similar compounds has been reported to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with a1,2,4-triazole core have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s mobility in the environment can affect its bioavailability . .
特性
IUPAC Name |
2,6-dimethoxy-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4/c1-23-11-5-4-9(14(18-11)24-2)13(22)17-8-10-19-20-12-15(25-3)16-6-7-21(10)12/h4-7H,8H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGQEXWQUASCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2955825.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide](/img/structure/B2955830.png)
![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2955831.png)


![Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2955835.png)


![N-[(2-Chlorophenyl)-cyanomethyl]-1-methylsulfonylcyclobutane-1-carboxamide](/img/structure/B2955844.png)
![3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2955845.png)
